4-(2-Amino-1-hydroxypropan-2-yl)phenol

Catalog No.
S13830370
CAS No.
M.F
C9H13NO2
M. Wt
167.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Amino-1-hydroxypropan-2-yl)phenol

Product Name

4-(2-Amino-1-hydroxypropan-2-yl)phenol

IUPAC Name

4-(2-amino-1-hydroxypropan-2-yl)phenol

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

InChI

InChI=1S/C9H13NO2/c1-9(10,6-11)7-2-4-8(12)5-3-7/h2-5,11-12H,6,10H2,1H3

InChI Key

SGVBDDXPJFOINL-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)O)N

4-(2-Amino-1-hydroxypropan-2-yl)phenol, also known as 4-(2-amino-1-hydroxy-2-propyl)phenol, is an organic compound with the molecular formula C9H13NO2C_9H_{13}NO_2 and a molecular weight of approximately 167.20 g/mol. It features a phenolic structure characterized by the presence of an amino group and a hydroxyl group attached to a propan-2-yl chain. This unique configuration contributes to its diverse chemical reactivity and biological activities, making it a subject of interest in various fields such as medicinal chemistry and materials science .

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The amino group can be reduced to form primary or secondary amines using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the phenol ring. Electrophiles such as halogens or acyl chlorides are typically used in these reactions.

These reactions enable the compound to serve as a precursor for synthesizing more complex molecules or derivatives that could exhibit enhanced pharmacological properties.

Research indicates that 4-(2-Amino-1-hydroxypropan-2-yl)phenol exhibits notable biological activities:

  • Antimicrobial Properties: Studies have shown that this compound can enhance the activity of antibiotics against resistant bacterial strains, making it a candidate for further exploration in antimicrobial therapies.
  • Analgesic Effects: As a synthetic opioid, it interacts with opioid receptors in the central nervous system, modulating pain signals and potentially providing analgesic effects. This mechanism involves binding primarily to mu-opioid receptors, which are crucial for pain relief.

The synthesis of 4-(2-Amino-1-hydroxypropan-2-yl)phenol can be achieved through several methods:

  • Reactions with Amino Alcohols: A common synthetic route involves the reaction of phenol derivatives with amino alcohols under controlled conditions. This method can utilize substituted salicylaldehydes to form chiral Schiff base ligands, which are subsequently reduced to yield the desired compound.
  • Hydrochloride Formation: The hydrochloride salt of 4-(2-Amino-1-hydroxypropan-2-yl)phenol can be synthesized by reacting 4-hydroxyphenylacetone with ammonia and hydrogen in the presence of a catalyst, typically at temperatures ranging from 50°C to 100°C.

4-(2-Amino-1-hydroxypropan-2-yl)phenol finds applications across various fields:

  • Medicinal Chemistry: It is explored for its potential use as an analgesic agent and in the development of new antimicrobial compounds .
  • Material Science: The compound is utilized in creating new materials and chemical processes due to its unique chemical properties.

Interaction studies have focused on the compound's binding affinity to various receptors:

  • Opioid Receptors: Its primary mechanism involves binding to mu-opioid receptors, leading to analgesic effects through neurotransmitter modulation.
  • Antimicrobial Mechanisms: Research indicates that the compound may disrupt bacterial cell walls and inhibit critical enzymes necessary for bacterial survival.

Further studies are warranted to explore its interactions with other receptor types and potential synergistic effects when combined with other pharmacological agents.

Several compounds share structural similarities with 4-(2-Amino-1-hydroxypropan-2-yl)phenol. Here are notable examples:

Compound NameStructure CharacteristicsUnique Aspects
4-(2-Hydroxypropan-2-yl)phenolSimilar structure but lacks amino groupLacks biological activity associated with amino functionality
3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochlorideContains similar functional groups but differs in positionExhibits sympathomimetic effects; interacts primarily with adrenergic receptors
3-Amino-4-hydroxyphenylacetoneContains an acetone side chain instead of propan-2-ylAltered pharmacokinetics due to structural differences

The uniqueness of 4-(2-Amino-1-hydroxypropan-2-yl)phenol lies in its combination of amino, hydroxyl, and phenolic groups, which confer distinct chemical reactivity and biological activity compared to these similar compounds. This makes it a valuable compound for research and industrial applications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

167.094628657 g/mol

Monoisotopic Mass

167.094628657 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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